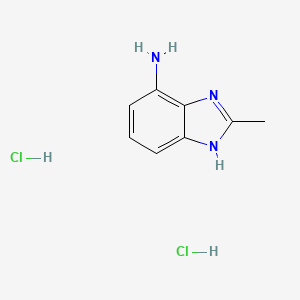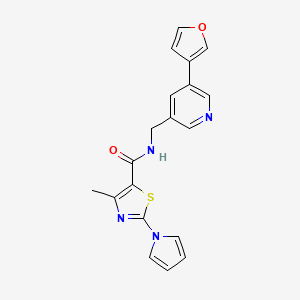![molecular formula C20H22N2O4S B2607541 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide CAS No. 946368-45-2](/img/structure/B2607541.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains a quinoline group, which is a heterocyclic aromatic organic compound. It also has a methoxy group attached to a benzene ring, and a cyclopropane carbonyl group. These functional groups could potentially influence the compound’s reactivity and properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and methoxy groups could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on compounds with similar structures often focuses on their synthesis and characterization. For example, studies on the synthesis of azo disperse dyes derived from related quinolinone compounds have been conducted, highlighting the importance of understanding the structural and spectroscopic properties of these compounds (Rufchahi & Gilani, 2012)(Rufchahi & Gilani, 2012). These foundational studies are crucial for the development of novel compounds with specific desired properties.
Fluorophores and Imaging Agents
Compounds related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide have been studied for their potential as fluorophores or imaging agents. For instance, analogues of Zinquin-related fluorophores have been synthesized and characterized, showing how structural modifications can influence fluorescence and the potential for zinc ion detection (Kimber et al., 2003)(Kimber et al., 2003). This research application is significant for the development of diagnostic tools and imaging techniques in biomedical research.
Anticancer Research
Research into the anticancer properties of similar compounds has been conducted, with some compounds showing promise as inhibitors of tubulin polymerization, a key process in cell division (Srikanth et al., 2016)(Srikanth et al., 2016). These findings could lead to the development of new therapeutic agents targeting cancer cell proliferation.
Structural Studies and Complex Formation
Structural studies of related compounds, such as salt and inclusion compounds of quinoline-based amides, provide insights into the interactions and complex formation capabilities of these molecules (Karmakar et al., 2007)(Karmakar et al., 2007). Understanding these structural aspects is crucial for designing compounds with specific functions and properties.
Novel Synthetic Pathways
Research into novel synthetic pathways for related compounds, such as the synthesis of tetrahydro-2H-pyrano[3,4-c]quinolines, showcases the innovative approaches to creating complex organic molecules with potential applications in various fields (Reddy et al., 2016)(Reddy et al., 2016). These synthetic strategies can be adapted and applied to the synthesis of other complex compounds.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-17-7-9-18(10-8-17)27(24,25)21-16-6-11-19-15(13-16)3-2-12-22(19)20(23)14-4-5-14/h6-11,13-14,21H,2-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFWESMOBMBRRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


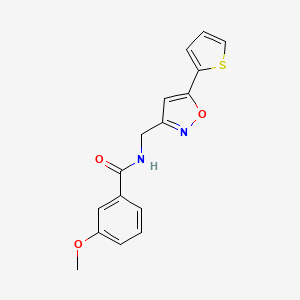
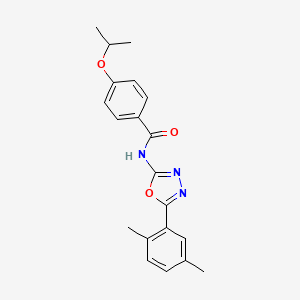
![3-(4-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2607461.png)
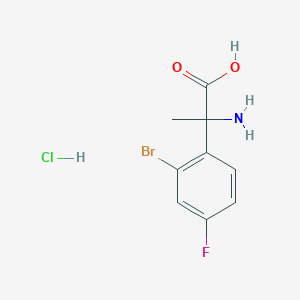
![2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide](/img/structure/B2607465.png)


![N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2607475.png)
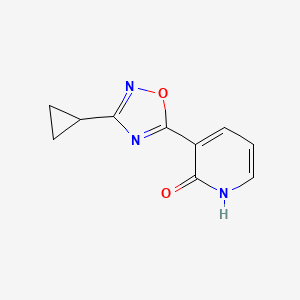
![2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2607477.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2607478.png)
